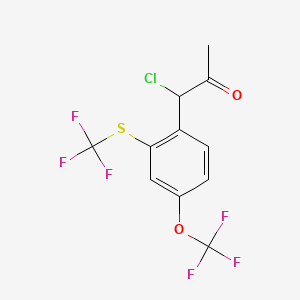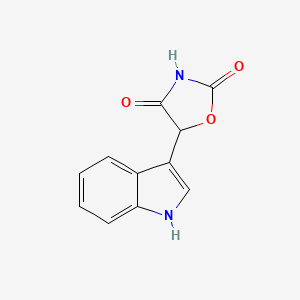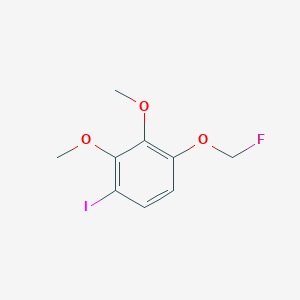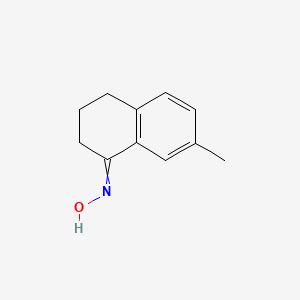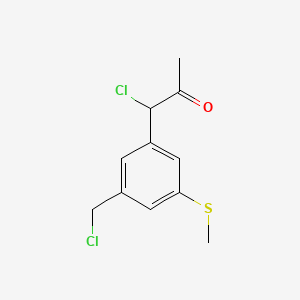
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS It is characterized by the presence of a chloro group, a chloromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding alcohols or amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-Chloro-1-(3-(iodomethyl)-5-(methylthio)phenyl)propan-2-one and 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Uniqueness: The presence of specific functional groups, such as the chloro and methylthio groups, imparts unique chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C11H12Cl2OS |
|---|---|
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
1-chloro-1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
QWWZLWZEJMQXST-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)CCl)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
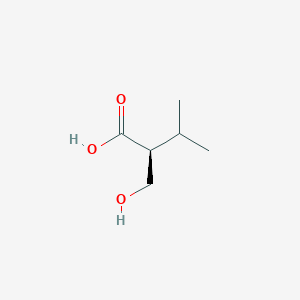
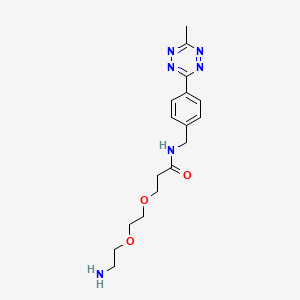
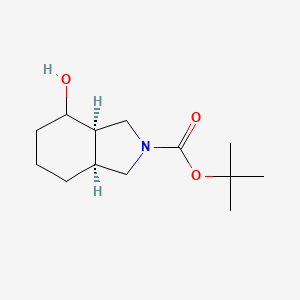
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
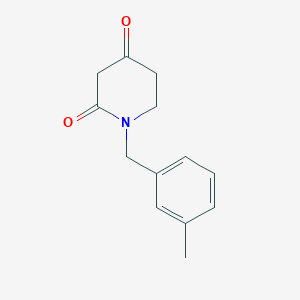
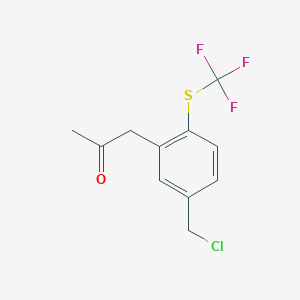

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)
